![molecular formula C13H12Br2ClNO4S B3004524 Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 113432-89-6](/img/structure/B3004524.png)
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemically synthesized molecule that appears to be related to the class of benzothiophene derivatives. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest that it may have been synthesized as part of a broader exploration of benzothiophene compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of related benzothiophene derivatives typically involves the reaction of precursor molecules under specific conditions to introduce various functional groups to the benzothiophene core. For instance, the synthesis of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate was achieved by reacting dibenzoylacetylene with ethyl 3-bromopyruvate in the presence of triphenylphosphine in dry ether, yielding a 98% yield of the product . This suggests that the synthesis of the compound may also involve a multi-step reaction with careful selection of reagents and conditions to introduce the bromo, chloroacetyl, and amino groups to the benzothiophene core.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The specific compound would have additional substituents, such as bromo and chloroacetyl groups, which would influence its three-dimensional conformation and reactivity. The presence of these groups could also affect the compound's ability to interact with biological targets, potentially leading to pharmacological effects.
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions depending on their substituents. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was converted with nucleophiles into benzothieno[2,3-d]pyrimidine derivatives and other heterocyclic compounds . This indicates that the compound may also be reactive towards nucleophiles, allowing for further chemical modifications and the synthesis of a diverse array of heterocyclic compounds with potential hypnotic activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would likely be a solid at room temperature, given the similar properties of related benzothiophene derivatives. The presence of bromo and chloroacetyl groups would suggest that the compound is relatively dense and may have a high molecular weight. Its solubility in organic solvents and reactivity would be influenced by these substituents, as well as by the overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored for their potential therapeutic applications. Research has delved into the synthesis of various compounds, investigating their biological activities and therapeutic potential. For instance, studies have synthesized and evaluated the hypoglycemic activity of certain phenylalkyloxiranecarboxylic acid derivatives, revealing remarkable blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982). Similarly, the synthesis and antibacterial evaluation of specific tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were conducted, demonstrating protection against E. coli and other gram-negative bacterial pathogenic infections (Santilli et al., 1975).
Pharmacological Characterization
In the realm of pharmacological characterization, compounds like NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor, have been identified. This compound showed promising potential as an anticonvulsant against rodent seizures, indicating its significance in future experiments to elucidate the role of the GABA uptake carrier in the central nervous system (Suzdak et al., 1992).
Insights into Plant Biology
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), has also garnered attention. ACC, despite being a simple molecule, may play a significantly underestimated role in plant biology. It has been implicated in numerous functions beyond being the precursor of the plant hormone ethylene. These functions include conjugation to different derivatives, metabolism by bacteria using ACC-deaminase to favor plant growth and lower stress susceptibility, and possibly functioning as a signal itself, independently from ethylene (Van de Poel & Van Der Straeten, 2014).
Propiedades
IUPAC Name |
ethyl 6,6-dibromo-2-[(2-chloroacetyl)amino]-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2ClNO4S/c1-2-21-12(20)8-6-3-4-13(14,15)10(19)9(6)22-11(8)17-7(18)5-16/h2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWBNDMBREHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


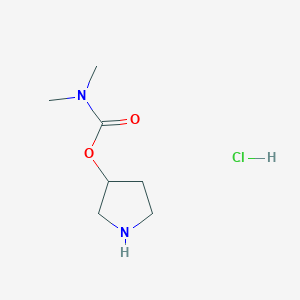
![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)
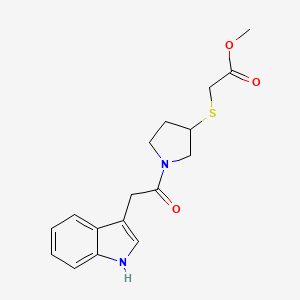
![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

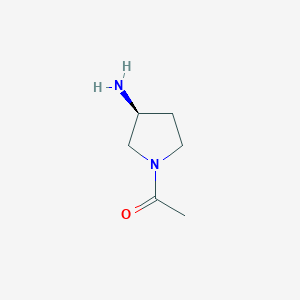
![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)
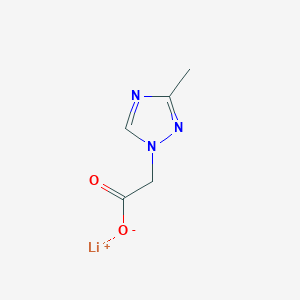
![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)
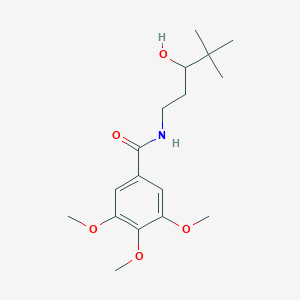
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)